An In-depth Technical Guide to the Synthesis Pathway and Impurities of Triflusulfuron-methyl
An In-depth Technical Guide to the Synthesis Pathway and Impurities of Triflusulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triflusulfuron-methyl, a selective post-emergence sulfonylurea herbicide. The document details the primary synthetic routes, identifies key intermediates, and discusses the formation of process-related impurities. Experimental methodologies and analytical techniques for impurity profiling are also addressed to support research and development in this area.
Core Synthesis Pathway
The industrial synthesis of triflusulfuron-methyl is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. The overall synthesis can be conceptually divided into the formation of a substituted triazine amine and a sulfonamide or sulfonyl isocyanate derivative of methyl benzoate, which are then linked to create the characteristic sulfonylurea bridge.[1]
The two primary intermediates are:
-
Methyl 2-(aminosulfonyl)-3-methylbenzoate (Benzenesulfonamide intermediate)
-
4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (Triazine amine intermediate)
The final synthetic step involves the reaction of these two intermediates to yield triflusulfuron-methyl.
Synthesis of Methyl 2-(aminosulfonyl)-3-methylbenzoate
A common route to this intermediate begins with methyl 2-amino-3-methylbenzoate. The synthesis proceeds through diazotization, followed by a sulfonyl chloride formation reaction, and finally amination.
Experimental Protocol:
-
Diazotization: Methyl 2-amino-3-methylbenzoate is treated with sodium nitrite and concentrated hydrochloric acid in an acetic acid solvent at a controlled temperature range of -10°C to 5°C.[2]
-
Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide in acetic acid at a temperature between 10°C and 25°C to yield 2-chlorosulfonyl-3-methylbenzoic acid methyl ester.[2]
-
Amination: The sulfonyl chloride is subsequently reacted with ammonia to form the final product, methyl 2-(aminosulfonyl)-3-methylbenzoate.
| Step | Reactants | Reagents | Solvent | Temperature | Yield |
| Diazotization | Methyl 2-amino-3-methylbenzoate | Sodium nitrite, Hydrochloric acid | Acetic acid | -10°C to 5°C | >70% (for the two steps) |
| Sulfonyl Chloride Formation | Diazonium salt intermediate | Sulfur dioxide | Acetic acid | 10°C to 25°C | >70% (for the two steps)[2] |
| Amination | 2-chlorosulfonyl-3-methylbenzoic acid methyl ester | Ammonia | Not specified | Not specified | Not specified |
Synthesis of 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
This triazine intermediate is typically synthesized from cyanuric chloride through a series of sequential nucleophilic substitution reactions. The order of substitution can be controlled by carefully managing the reaction temperature.
Experimental Protocol:
-
First Substitution: Cyanuric chloride is reacted with a nucleophile at a low temperature (e.g., 0°C) to achieve monosubstitution.
-
Second and Third Substitutions: The temperature is then raised to facilitate the displacement of the remaining chlorine atoms with other nucleophiles, such as dimethylamine and 2,2,2-trifluoroethanol. The precise sequence of these additions can vary.
A one-pot method for a similar 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been described, which starts with cyanuric chloride and dimethyl malonate.[3] While not identical, it illustrates the general principle of building substituted triazines from cyanuric chloride.
| Step | Reactants | Reagents/Nucleophiles | Temperature Control |
| Sequential Substitution | Cyanuric Chloride | Dimethylamine, 2,2,2-trifluoroethanol, Ammonia | Stepwise temperature increase |
Final Coupling Reaction
The final step in the synthesis of triflusulfuron-methyl is the formation of the sulfonylurea bridge by reacting the benzenesulfonamide intermediate with the triazine amine intermediate. This can be achieved by first converting the sulfonamide to a sulfonyl isocyanate, which then reacts with the triazine amine.
Experimental Protocol:
-
Formation of Sulfonyl Isocyanate (optional): Methyl 2-(aminosulfonyl)-3-methylbenzoate can be reacted with a phosgene equivalent to form the corresponding sulfonyl isocyanate.
-
Coupling: The sulfonyl isocyanate (or the sulfonamide itself under certain conditions) is reacted with 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine to form triflusulfuron-methyl. This reaction requires precise control of pH, temperature, and solvent conditions to ensure high purity and yield.[1]
Impurities in Triflusulfuron-methyl
Impurity profiling is critical for ensuring the quality, safety, and efficacy of triflusulfuron-methyl. Impurities can arise from starting materials, intermediates, byproducts of the main reactions, and degradation of the final product.
Known Relevant Impurities
Regulatory dossiers have identified specific impurities of concern in technical grade triflusulfuron-methyl.
| Impurity | Maximum Level | Source/Formation |
| N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (IN-D8526) | <10 g/kg | Unreacted triazine amine intermediate or degradation of triflusulfuron-methyl.[1][4] |
| Dimethylcarbamoyl chloride (DMCC) | ~1.7 ppm | Potentially from the synthesis process, possibly related to the formation of the sulfonylurea bridge.[1][4] |
Impurity Formation from Degradation
Triflusulfuron-methyl can degrade, particularly in aqueous environments, through the cleavage of the sulfonylurea bridge. This degradation pathway is a significant source of impurities. The hydrolysis is pH-dependent, being faster in acidic conditions.[5]
The primary degradation products are:
-
2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (Triazine amine, IN-D8526)
-
Methyl 2-(aminosulfonyl)-3-methylbenzoate (Benzenesulfonamide intermediate) and its cyclized form, methyl saccharin.[5][6]
Further degradation of the triazine amine can lead to N-desmethyl and N,N-bis-desmethyl derivatives.[6]
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the determination of triflusulfuron-methyl and its impurities.
Typical HPLC Method Parameters:
-
Column: Reverse-phase columns, such as C18, are commonly used.[7][8]
-
Mobile Phase: A mixture of acetonitrile and water, often with a pH modifier like phosphoric acid or formic acid for MS compatibility.[7][8]
-
Detection: UV detection is frequently employed.[8] For more sensitive and specific detection, especially for impurity identification, mass spectrometry (MS) is used.[4]
Sample Preparation:
For complex matrices like soil or oil, a sample extraction and clean-up step is necessary prior to HPLC analysis. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) are effective.[9]
Visualizing the Synthesis and Degradation Pathways
Triflusulfuron-methyl Synthesis Pathway
Caption: Overall synthesis pathway of triflusulfuron-methyl from key intermediates.
Triflusulfuron-methyl Degradation Pathway
Caption: Primary degradation pathway of triflusulfuron-methyl leading to key impurities.
References
- 1. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]
- 2. Page loading... [guidechem.com]
- 3. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]
- 4. Peer review of the pesticide risk assessment of the active substance triflusulfuron‐methyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triflusulfuron-methyl | C17H19F3N6O6S | CID 92434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of Triflusulfuron-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. caod.oriprobe.com [caod.oriprobe.com]
- 9. d-nb.info [d-nb.info]
